molecular formula C20H21ClN4O2S B1667187 6-Benzothiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-((((1,1-dimethylethyl)amino)carbonyl)amino)- CAS No. 225521-80-2

6-Benzothiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-((((1,1-dimethylethyl)amino)carbonyl)amino)-

Cat. No. B1667187
M. Wt: 416.9 g/mol
InChI Key: FIVXJBFMVDAATB-UHFFFAOYSA-N
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Description

BMS-243117 is a potent, and selective Lck inhibitor with good cellular activity (IC(50)=1.1 microM) against T-cell proliferation. Inhibition of Lck with small molecules has significant potential for therapeutic immunosuppression and treatment of diseases such as rheumatoid arthritis and asthma.

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

  • Compounds related to benzothiazolecarboxamide demonstrate potential as antibiotics, showing activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Antimicrobial Properties

  • Benzothiazole derivatives have been shown to exhibit antimicrobial properties. Specifically, certain compounds have displayed significant activity against bacterial strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).

Synthesis and Characterization in Pharmacology

  • The synthesis of benzothiazole compounds, including those with antimicrobial and antioxidant activities, has been extensively studied. These compounds have shown promise in pharmacological applications (Raparla et al., 2013).

Anticancer Activity

  • Research has indicated that certain benzothiazole derivatives possess anticancer properties. These compounds have been tested against various human cancer cell lines, showing notable activity (Waghmare et al., 2013).

Synthesis and Biological Studies

  • The synthesis of benzothiazole derivatives for biological and pharmacological screening, including antimicrobial, anti-inflammatory, and anticonvulsant activities, has been a focus of some studies (Patel et al., 2009).

properties

CAS RN

225521-80-2

Product Name

6-Benzothiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-((((1,1-dimethylethyl)amino)carbonyl)amino)-

Molecular Formula

C20H21ClN4O2S

Molecular Weight

416.9 g/mol

IUPAC Name

2-(tert-butylcarbamoylamino)-N-(2-chloro-6-methylphenyl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C20H21ClN4O2S/c1-11-6-5-7-13(21)16(11)23-17(26)12-8-9-14-15(10-12)28-19(22-14)24-18(27)25-20(2,3)4/h5-10H,1-4H3,(H,23,26)(H2,22,24,25,27)

InChI Key

FIVXJBFMVDAATB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(C)(C)C

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(C)(C)C

Appearance

Solid powder

Other CAS RN

225521-80-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-243117;  BMS 243117;  BMS243117;  UNII-MBE6KWV0QI;  CHEMBL67237;  MBE6KWV0QI;  SCHEMBL6058200.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Benzothiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-((((1,1-dimethylethyl)amino)carbonyl)amino)-
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6-Benzothiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-((((1,1-dimethylethyl)amino)carbonyl)amino)-
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6-Benzothiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-((((1,1-dimethylethyl)amino)carbonyl)amino)-
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6-Benzothiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-((((1,1-dimethylethyl)amino)carbonyl)amino)-
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6-Benzothiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-((((1,1-dimethylethyl)amino)carbonyl)amino)-
Reactant of Route 6
6-Benzothiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-((((1,1-dimethylethyl)amino)carbonyl)amino)-

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